Morpholine stearate
Description
Morpholine stearate (CAS 22707-25-1) is a morpholine derivative formed by the reaction of morpholine (C₄H₉NO) with stearic acid (C₁₈H₃₆O₂), resulting in a salt with the formula C₂₂H₄₅NO₃. It is classified as a fatty acid salt of morpholine, combining the hydrophilic morpholine ring with the lipophilic stearate chain. This amphiphilic structure makes it suitable for applications in surfactants, emulsifiers, and industrial coatings .
Properties
CAS No. |
22707-25-1 |
|---|---|
Molecular Formula |
C18H36O2.C4H9NO C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
morpholine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);5H,1-4H2 |
InChI Key |
UKVYVYQRDUUCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine stearate can be synthesized through a straightforward reaction between morpholine and stearic acid. The reaction typically involves heating the two reactants together, allowing them to form the desired product. The reaction can be represented as follows:
C4H9NO+C18H36O2→C4H9NO⋅C18H36O2
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and stearic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the final product, which can be used in various applications .
Chemical Reactions Analysis
Hydrolysis of Morpholine Stearate
As an ester, this compound can undergo hydrolysis under acidic or basic conditions, breaking the ester bond to regenerate morpholine and stearic acid.
Reaction Mechanism :
Conditions :
-
Acidic hydrolysis: Typically involves strong acids (e.g., HCl) and heat.
-
Basic hydrolysis: Uses alkali metals (e.g., NaOH) and elevated temperatures.
Reactions Involving Morpholine’s Amine Group
Morpholine’s amine functionality may participate in additional reactions, though stearate formation could reduce its reactivity:
-
Acid-Base Reactions : Morpholine can react with acids to form salts (e.g., morpholinium chloride), but the stearate ester may stabilize the compound against protonation .
-
Catalytic Applications : While not directly studied for this compound, morpholine derivatives are known to act as organocatalysts in reactions like 1,4-additions, where their amine and ether groups facilitate intermediate formation .
Transesterification
This compound, as an ester, may undergo transesterification with alcohols to form new esters and regenerate morpholine. This reaction is common in ester chemistry but lacks direct experimental evidence in the provided sources.
Reaction Mechanism :
Data Table: Key Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Esterification | Morpholine + Stearic Acid | This compound | Heat, controlled environment |
| Hydrolysis | This compound + H⁺/OH⁻ | Morpholine + Stearic Acid | Acid/base catalyst, heat |
| Acid-Base Reaction | This compound + Acid | Morpholinium Salt + Stearic Acid | Acidic conditions, room temperature |
Research Findings and Gaps
-
Synthesis : The esterification reaction is well-documented in chemical databases , but specific reaction conditions (e.g., temperature, catalysts) are not detailed in the provided sources.
-
Catalytic Roles : Morpholine derivatives exhibit catalytic activity in asymmetric synthesis , suggesting potential applications for this compound in similar contexts, though no direct evidence exists.
-
Hydrolysis and Stability : Limited data on hydrolysis kinetics or stability under varying conditions.
Scientific Research Applications
Morpholine stearate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other industrial products due to its emulsifying properties
Mechanism of Action
The mechanism of action of morpholine stearate primarily involves its ability to act as a surfactant. By reducing the surface tension between different phases, it helps in the formation of stable emulsions. This property is particularly useful in various industrial and pharmaceutical applications where stable mixtures are required .
Comparison with Similar Compounds
Comparison with Other Morpholine Fatty Acid Salts
Morpholine stearate belongs to a family of morpholine salts with varying fatty acid chains. Key structural and functional differences are summarized below:
Table 1: Comparison of Morpholine Fatty Acid Salts
| Compound | Fatty Acid Chain Length | Solubility (Water) | Lipophilicity (Log P*) | Applications |
|---|---|---|---|---|
| This compound | C18 | Low | High (~6.5) | Surfactants, lubricants |
| Morpholine palmitate | C16 | Moderate | Moderate (~5.8) | Cosmetics, emulsifiers |
| Morpholine myristate | C14 | Moderate | Moderate (~4.5) | Pharmaceutical formulations |
| Morpholine linoleate | C18 (unsaturated) | Very low | High (~7.0) | Industrial coatings |
*Log P values estimated based on chain length and saturation .
Key Findings:
- Chain Length and Solubility: Longer chains (e.g., stearate, C18) reduce water solubility due to increased hydrophobicity. Unsaturated chains (e.g., linoleate) further decrease solubility .
- Thermal Stability: this compound exhibits superior thermal stability compared to shorter-chain derivatives (e.g., myristate), as longer alkyl chains enhance resistance to degradation at elevated temperatures .
- Industrial Use: Stearate and linoleate derivatives are preferred in lubricants and coatings due to their high lipophilicity, while shorter chains (myristate) are used in pharmaceuticals for better bioavailability .
Comparison with Non-Fatty Acid Morpholine Derivatives
This compound differs significantly from derivatives with non-fatty acid substituents:
Table 2: Comparison with Functionalized Morpholine Derivatives
| Compound | Functional Group | Key Properties | Applications |
|---|---|---|---|
| Morpholine sulfamate | Sulfamate (–NHSO₃) | High water solubility, ionic character | Drug synthesis, electrolytes |
| Morpholinium nitrate ionic liquid | Nitrate (NO₃⁻) | High ionic conductivity, low toxicity | Green solvents, batteries |
| 3,5-Dimethylmorpholine HCl | Methyl groups at C3/C5 | Enhanced binding affinity | Pharmaceutical intermediates |
| 4-(Bromoacetyl)morpholine | Bromoacetyl group | Electrophilic reactivity | Crosslinking agents |
Key Findings:
- Reactivity: Derivatives like 4-(bromoacetyl)morpholine exhibit higher electrophilic reactivity due to halogenated acyl groups, unlike the inert stearate chain .
- Biological Activity: Morpholine sulfamate and ionic liquids (e.g., morpholinium nitrate) show distinct pharmacological profiles. For example, morpholinium nitrate has a PIC50 value of -2.14, indicating moderate bioactivity, while stearate derivatives are primarily non-bioactive .
- Solubility: Sulfamate derivatives are water-soluble, contrasting with the hydrophobic nature of stearate salts .
Stability and Analytical Characterization
This compound’s stability and characterization methods align with trends observed in other morpholine-containing compounds:
Stability Data (Comparative):
| Condition | This compound* | Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate |
|---|---|---|
| 50°C (2 weeks) | <5% degradation | Minimal degradation |
| pH 1–11 (aqueous) | Insoluble | Slight dissolution |
| Light exposure | Stable | Minor discoloration |
*Inferred from analogous morpholine-fatty acid salts .
Analytical Techniques:
- NMR Spectroscopy: Confirms the morpholine ring (δ 2.5–3.5 ppm for methylene protons) and stearate chain (δ 1.2–1.6 ppm for alkyl protons) .
- Mass Spectrometry: Verifies molecular weight (387.6 g/mol for this compound) .
Unique Properties of this compound
This compound distinguishes itself through:
- Amphiphilicity: Balances hydrophilic (morpholine) and lipophilic (stearate) properties, enabling use in emulsifiers .
- Low Toxicity: Unlike halogenated derivatives (e.g., 4-(bromoacetyl)morpholine), it poses minimal environmental and health risks .
- Thermal Resilience: Outperforms shorter-chain morpholine salts in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
